molecular formula C15H17N3O4S B4943232 5-methyl-N-[4-(1-pyrrolidinylsulfonyl)phenyl]-3-isoxazolecarboxamide

5-methyl-N-[4-(1-pyrrolidinylsulfonyl)phenyl]-3-isoxazolecarboxamide

Cat. No. B4943232
M. Wt: 335.4 g/mol
InChI Key: DNASKCSHEIVJSG-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds structurally related to 5-methyl-N-[4-(1-pyrrolidinylsulfonyl)phenyl]-3-isoxazolecarboxamide involves multiple steps, including cycloaddition reactions and subsequent modifications. Patterson et al. (1992) described a synthesis pathway involving cycloaddition of carbethoxyformonitrile oxide to a related compound with spontaneous elimination of pyrrolidine, followed by hydrolysis of the ethyl ester to produce compounds with anti-inflammatory properties (Patterson, Cheung, & Ernest, 1992).

Molecular Structure Analysis

Shahidha et al. (2014) performed a comprehensive analysis of the molecular structure of a similar compound, using FT-IR and FT-Raman spectroscopic techniques and density functional methods. Their research provides insights into the equilibrium geometry, harmonic vibrational wavenumbers, and various bonding features of isoxazole derivatives (Shahidha, Muthu, Porchelvi, & Govindarajan, 2014).

Chemical Reactions and Properties

Research on related compounds has revealed various chemical reactions and properties, including the preparation of isoxazolines and isoxazoles through [3+2] cycloaddition reactions. Rahmouni et al. (2014) detailed the synthesis of novel isoxazolines and isoxazoles from N-substituted pyrazolo[3,4-d]pyrimidin-4(5H)-one derivatives, highlighting the versatility of these compounds in chemical synthesis (Rahmouni, Romdhane, Said, Guérineau, Touboul, & Jannet, 2014).

Physical Properties Analysis

The physical properties, including stability and solubility of compounds like 5-methyl-N-[4-(1-pyrrolidinylsulfonyl)phenyl]-3-isoxazolecarboxamide, can be inferred from studies on similar compounds. Dani et al. (2013) conducted syntheses, spectral, X-ray, and DFT studies on related compounds, providing valuable data on their physical characteristics, including crystal structure and stability (Dani, Bharty, Kushawaha, Paswan, Prakash, Singh, & Singh, 2013).

Chemical Properties Analysis

The chemical properties, such as reactivity and potential biological activity, can be analyzed through studies on structurally related compounds. Wu et al. (2012) synthesized a series of N-(substituted pyridinyl)-1-methyl(phenyl)-3-trifluoromethyl-1H-pyrazole-4-carboxamide derivatives, examining their antifungal activities and providing insights into the chemical behavior of similar compounds (Wu, Hu, Kuang, Cai, Wu, & Xue, 2012).

properties

IUPAC Name

5-methyl-N-(4-pyrrolidin-1-ylsulfonylphenyl)-1,2-oxazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N3O4S/c1-11-10-14(17-22-11)15(19)16-12-4-6-13(7-5-12)23(20,21)18-8-2-3-9-18/h4-7,10H,2-3,8-9H2,1H3,(H,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNASKCSHEIVJSG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)C(=O)NC2=CC=C(C=C2)S(=O)(=O)N3CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101322024
Record name 5-methyl-N-(4-pyrrolidin-1-ylsulfonylphenyl)-1,2-oxazole-3-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101322024
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

335.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

2.2 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24834527
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

5-methyl-N-(4-pyrrolidin-1-ylsulfonylphenyl)-1,2-oxazole-3-carboxamide

CAS RN

793730-59-3
Record name 5-methyl-N-(4-pyrrolidin-1-ylsulfonylphenyl)-1,2-oxazole-3-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101322024
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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